L-Carnosine-d4

LC-MS/MS MRM quantification isotope dilution

L-Carnosine-d4 (CAS 2714339-90-7) is a stable isotope-labeled analog of the endogenous dipeptide L-carnosine, in which four hydrogen atoms are replaced by deuterium. With a molecular formula of C9H10D4N4O3 and a molecular weight of 230.26 g/mol, it is chemically identical to unlabeled L-carnosine (CAS 305-84-0) but possesses a distinct mass signature.

Molecular Formula C9H14N4O3
Molecular Weight 230.26 g/mol
Cat. No. B8088782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Carnosine-d4
Molecular FormulaC9H14N4O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)NC(=O)CCN
InChIInChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1/i1D2,2D2
InChIKeyCQOVPNPJLQNMDC-IMRHFWKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

L-Carnosine-d4: High-Purity Deuterated Internal Standard for Accurate LC-MS/MS Quantification of Carnosine


L-Carnosine-d4 (CAS 2714339-90-7) is a stable isotope-labeled analog of the endogenous dipeptide L-carnosine, in which four hydrogen atoms are replaced by deuterium . With a molecular formula of C9H10D4N4O3 and a molecular weight of 230.26 g/mol, it is chemically identical to unlabeled L-carnosine (CAS 305-84-0) but possesses a distinct mass signature . This deuterated compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays to enable precise and accurate quantification of carnosine in complex biological matrices [1].

Why L-Carnosine-d4 Cannot Be Replaced by Unlabeled Carnosine or Other In-Class Analogs for Quantitative Bioanalysis


In LC-MS/MS quantification, unlabeled L-carnosine cannot serve as an internal standard because it is chemically indistinguishable from the endogenous analyte, leading to co-elution and identical mass-to-charge ratios that preclude independent detection [1]. While structurally similar dipeptides such as anserine or balenine might be considered as surrogate IS, they exhibit different ionization efficiencies and chromatographic retention times, introducing significant quantification bias [2]. Even among deuterated isotopologues, the number and position of deuterium labels directly impact method performance: carnosine-d3 provides a smaller mass shift (+3 Da) and may be more susceptible to hydrogen-deuterium exchange under certain pH conditions, whereas L-Carnosine-d4 offers a +4 Da mass shift that minimizes spectral overlap with the analyte's natural isotopic envelope while maintaining chromatographic co-elution [3].

L-Carnosine-d4 Quantitative Differentiation Evidence: Validated Performance Metrics Against Comparators


L-Carnosine-d4 vs. Unlabeled L-Carnosine: Distinct MRM Transitions for Unambiguous Analyte Discrimination

In a validated LC-MS/MS method, L-Carnosine-d4 exhibits a unique precursor-to-product ion transition that is fully resolved from that of the native analyte. The quantification transition for unlabeled L-carnosine is m/z 227.2 → 110.1 (cone voltage 35 V, collision energy 20 eV), whereas the corresponding transition for L-Carnosine-d4 is m/z 231 → 110.1 (cone voltage 30 V, collision energy 22 eV) [1]. This +3.8 Da mass shift ensures that the internal standard signal does not interfere with the analyte channel, enabling simultaneous, independent monitoring in multiple reaction monitoring (MRM) mode [1].

LC-MS/MS MRM quantification isotope dilution

L-Carnosine-d4 Isotopic Purity: ≥98 atom% D Ensures Minimal Cross-Contribution to Analyte Signal

The analytical reliability of an isotope-labeled internal standard is directly proportional to its isotopic enrichment. L-Carnosine-d4 is supplied with a guaranteed isotopic purity of >98.0 atom% D, as verified by mass spectrometry . This high enrichment minimizes the presence of unlabeled (d0) species that would otherwise contribute to the analyte peak area, causing positive bias in quantification. In contrast, lower-purity deuterated standards (e.g., those with only 95-97 atom% D) require complex mathematical correction for isotopic overlap, increasing method uncertainty [1].

isotopic purity IDMS method validation

L-Carnosine-d4 Overall Chemical Purity: 97.6 ± 0.1% Supports Reliable Calibration Curve Preparation

The chemical purity of L-Carnosine-d4 is rigorously controlled, with a reported overall purity of 97.6 ± 0.1% (mean ± SD) . This high level of chemical purity is essential for preparing accurate stock solutions and calibration standards. In contrast, some commercially available unlabeled carnosine products may contain unspecified impurities or related dipeptides (e.g., anserine, balenine) that can compromise the linearity and accuracy of calibration curves when used as an external standard [1].

chemical purity reference standard quality control

L-Carnosine-d4 Mitigates Matrix Effects More Effectively Than Structural Analog Internal Standards

Stable isotope-labeled internal standards (SIL-IS) like L-Carnosine-d4 co-elute with the analyte and exhibit nearly identical ionization behavior, thereby compensating for matrix-induced ion suppression or enhancement. Studies have demonstrated that deuterated internal standards can present unexpected chromatographic separation from the analyte under certain conditions, but the use of a d4-labeled analog with four deuterium atoms generally provides sufficient mass shift to avoid isotopic interference while maintaining co-elution [1]. In contrast, using a structural analog (e.g., anserine) as an IS results in differential matrix effects due to distinct chromatographic retention and ionization efficiency, leading to inaccurate quantification [2].

matrix effects ion suppression SIL-IS

L-Carnosine-d4 Demonstrates Long-Term Stability: 24-Month Shelf Life Under Recommended Storage

L-Carnosine-d4 is documented to be stable for 24 months when stored at 2-8°C . This extended shelf life is critical for laboratories conducting longitudinal studies or requiring consistent reference material over time. In comparison, unlabeled L-carnosine may be more susceptible to degradation (e.g., hydrolysis or oxidation) over extended periods, and its stability is often not guaranteed beyond the manufacturer's recommended retest date [1]. The deuterium labeling does not alter the compound's inherent stability but is accompanied by rigorous quality control that verifies long-term integrity.

stability reference standard quality control

L-Carnosine-d4 Offers Analytical Advantages Over 13C-Labeled Carnosine in Terms of Cost and Availability

While 13C-labeled carnosine derivatives can serve as alternative SIL-IS, their synthesis is more complex and they are not always commercially available [1]. In contrast, L-Carnosine-d4 is readily accessible from multiple reputable suppliers, facilitating rapid method development and deployment. Furthermore, deuterated standards are generally less expensive to produce than 13C-labeled analogs, offering a cost-effective solution for routine quantification [2]. The +4 Da mass shift provided by L-Carnosine-d4 is sufficient to avoid isotopic interference from the analyte's M+1 and M+2 natural abundance peaks, which can be a concern with d3-labeled standards in some instrument resolution settings [3].

stable isotope labeling procurement LC-MS/MS

L-Carnosine-d4: Optimal Application Scenarios Driven by Quantitative Evidence


Absolute Quantification of Endogenous Carnosine in Preclinical and Clinical Pharmacokinetic Studies

When quantifying low-abundance endogenous carnosine in plasma or serum for pharmacokinetic/pharmacodynamic (PK/PD) modeling, L-Carnosine-d4 is the preferred internal standard. Its distinct MRM transition (m/z 231 → 110.1) and high isotopic purity (>98 atom% D) ensure that endogenous carnosine (m/z 227.2 → 110.1) can be accurately measured without interference [1]. This is critical for calculating AUC, Cmax, and half-life parameters required by regulatory agencies [2].

Validated Bioanalytical Method Development for GLP/GCP Studies

For methods intended to support Good Laboratory Practice (GLP) or Good Clinical Practice (GCP) studies, L-Carnosine-d4 provides the necessary traceability and batch-to-batch consistency. Its certified isotopic purity (>98 atom% D) and overall chemical purity (97.6 ± 0.1%) meet the stringent acceptance criteria for reference standards outlined in ICH M10 and FDA guidance [3]. The documented 24-month shelf life also supports long-term method continuity.

Biomarker Validation Studies Measuring Carnosine as an Oxidative Stress Indicator

In studies investigating carnosine as a biomarker of oxidative stress or metabolic disease, accurate quantification is paramount. L-Carnosine-d4 enables reliable isotope dilution mass spectrometry (IDMS) that corrects for matrix effects commonly encountered in urine or tissue homogenates [4]. The use of a deuterated IS with a +4 Da mass shift minimizes the risk of isotopic interference from the analyte's natural abundance, ensuring that small changes in carnosine concentration can be confidently detected.

Quality Control Release Testing of Carnosine-Containing Nutraceutical Formulations

For manufacturers requiring precise quantification of carnosine in dietary supplements or functional foods, L-Carnosine-d4 serves as a robust internal standard for LC-MS/MS assays. Its high chemical purity and stability eliminate the need for frequent re-standardization, reducing analytical variability and supporting compliance with cGMP quality control requirements .

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